molecular formula C23H31ClFN5 B11819315 N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride

N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B11819315
M. Wt: 432.0 g/mol
InChI Key: UKENSEMUYGGYOB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The IUPAC name of this compound reflects its hierarchical connectivity:

  • Benzimidazole backbone : The parent heterocycle is a 1H-benzo[d]imidazole, where positions 1 and 2 are substituted.
  • 4-Fluorobenzyl group : At position 1 of the benzimidazole, a 4-fluorobenzyl moiety is attached via a methylene bridge.
  • Piperidin-4-ylamine substituent : Position 2 of the benzimidazole is linked to a piperidin-4-yl group through an amine (-NH-) bond.
  • 4-Aminobutyl side chain : The piperidine nitrogen is further substituted with a 4-aminobutyl chain, introducing a terminal primary amine.
  • Hydrochloride salt : The tertiary amine of the piperidine forms a hydrochloride salt, ensuring solubility and stability.

Systematic data :

Property Value
CAS Registry Number 2206567-48-6
Molecular Formula C₂₃H₃₁ClFN₅
Molecular Weight 431.98 g/mol
SMILES Notation FC1=CC=C(C=C1)CN2C(NC3CCN(CCCCN)CC3)=NC4=CC=CC=C24.[H]Cl

The systematic name adheres to IUPAC rules by prioritizing the benzimidazole core and specifying substituents in descending order of precedence.

Molecular Structure and Bonding Patterns

The molecular structure comprises four key regions:

  • Benzimidazole Core : A fused bicyclic system with aromatic delocalization across the five-membered imidazole and six-membered benzene rings. The N1 atom is alkylated by the 4-fluorobenzyl group, while the C2 position bears the piperidin-4-ylamine substituent.
  • Piperidine Scaffold : A six-membered saturated ring adopting a chair conformation. The N4 atom connects to the 4-aminobutyl chain, introducing a flexible aliphatic spacer.
  • 4-Fluorobenzyl Group : A para-fluorinated benzyl moiety attached to N1 of the benzimidazole, contributing electron-withdrawing effects via the fluorine atom.
  • Hydrochloride Salt Formation : Protonation of the piperidine nitrogen by hydrochloric acid creates a quaternary ammonium center, enhancing aqueous solubility.

Bonding Interactions :

  • Covalent bonds : The benzimidazole core exhibits sp² hybridization, with conjugated π-electrons stabilizing the aromatic system.
  • Hydrogen bonds : The primary amine (-NH₂) on the butyl chain and the protonated piperidine nitrogen participate in H-bonding with the chloride counterion.
  • Ionic interaction : The hydrochloride salt stabilizes the molecule through electrostatic forces between the ammonium cation (N⁺H) and Cl⁻.

Stereochemical Considerations and Conformational Dynamics

Chirality :

  • The piperidine ring introduces two chiral centers at C3 and C5 (chair conformation).
  • The 4-aminobutyl chain may adopt gauche or anti-periplanar conformations, influencing molecular flexibility.

Conformational Analysis :

  • Piperidine Ring : Prefers a chair conformation to minimize steric strain. Substituents at C4 (linked to benzimidazole) and N1 (connected to the aminobutyl chain) occupy equatorial positions.
  • Benzimidazole-Piperidine Linkage : Rotation around the C2-N bond (benzimidazole to piperidine) is restricted due to partial double-bond character from resonance with the adjacent amine.
  • 4-Aminobutyl Chain : Exhibits torsional flexibility, allowing the terminal amine to interact with biological targets or solvent molecules.

Stereoelectronic Effects :

  • The fluorine atom on the benzyl group exerts an electron-withdrawing inductive effect, polarizing the adjacent C-F bond and influencing electronic distribution in the benzimidazole core.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :
    • Aromatic protons (benzimidazole): δ 7.2–8.1 ppm (multiplet, integrating 4H).
    • 4-Fluorobenzyl protons: δ 5.3 ppm (singlet, -CH₂-), δ 7.0–7.4 ppm (doublet, aromatic F-C₆H₄).
    • Piperidine protons: δ 2.5–3.5 ppm (multiplet, axial/equatorial H).
    • 4-Aminobutyl chain: δ 1.4–1.8 ppm (m, -CH₂-), δ 2.7 ppm (t, -NH₂).
  • ¹³C NMR :
    • Benzimidazole carbons: δ 115–150 ppm (aromatic C).
    • Piperidine carbons: δ 45–55 ppm (N-CH₂), δ 25–35 ppm (C-CH₂-C).
    • Fluorinated aromatic carbon: δ 162 ppm (C-F, J = 245 Hz).

Infrared (IR) Spectroscopy :

  • N-H stretches: 3300–3500 cm⁻¹ (amine and ammonium).
  • C=N and C=C stretches: 1600–1500 cm⁻¹ (benzimidazole).
  • C-F stretch: 1220–1150 cm⁻¹.

UV-Vis Spectroscopy :

  • λₘₐₓ ≈ 265 nm (π→π* transitions in benzimidazole).
  • Molar absorptivity: ε ≈ 10⁴ L·mol⁻¹·cm⁻¹, typical for conjugated heteroaromatics.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray data for this specific compound is not publicly available, analogous benzimidazole-piperidine derivatives exhibit the following trends:

  • Unit Cell Parameters : Monoclinic or triclinic systems with Z = 2–4.
  • Hydrogen Bonding : Ammonium ions form N⁺-H···Cl⁻ interactions (d = 2.8–3.2 Å), while benzimidazole N-H groups engage in intermolecular H-bonds.
  • Packing Motifs : Alternating layers of hydrophobic (fluorobenzyl) and hydrophilic (ammonium chloride) regions.
  • Torsion Angles : The dihedral angle between benzimidazole and piperidine planes ranges from 60°–80°, optimizing π-π stacking in some polymorphs.

Thermal Stability :

  • Decomposition temperature: >250°C (typical for hydrochloride salts).
  • Hygroscopicity: Moderate, due to ionic chloride interactions.

Properties

Molecular Formula

C23H31ClFN5

Molecular Weight

432.0 g/mol

IUPAC Name

N-[1-(4-aminobutyl)piperidin-4-yl]-1-[(4-fluorophenyl)methyl]benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C23H30FN5.ClH/c24-19-9-7-18(8-10-19)17-29-22-6-2-1-5-21(22)27-23(29)26-20-11-15-28(16-12-20)14-4-3-13-25;/h1-2,5-10,20H,3-4,11-17,25H2,(H,26,27);1H

InChI Key

UKENSEMUYGGYOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCCCN.Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of 1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-amine

  • Substrate Preparation :

    • 3-Fluoro-4-nitrophenol is isopropylated under anhydrous K₂CO₃ conditions to yield 2-fluoro-4-isopropoxynitrobenzene.

    • Subsequent amination with 4-fluorobenzylamine in the presence of DBU generates N-(4-fluorobenzyl)-5-isopropoxy-2-nitroaniline .

  • Reduction and Cyclization :

    • Catalytic hydrogenation (Raney Ni, H₂, 60 psi) reduces the nitro group to an amine, yielding N¹-(4-fluorobenzyl)-5-isopropoxybenzene-1,2-diamine dihydrochloride .

    • Treatment with triphosgene under basic conditions (e.g., NaHCO₃) forms the benzimidazolone intermediate.

    • Chlorination using POCl₃ converts the carbonyl to a chloro group, producing 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole .

Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
Nitro ReductionRaney Ni, H₂, EtOH, 6 h95
Benzimidazole CyclizationTriphosgene, CH₂Cl₂, 0°C82
ChlorinationPOCl₃, reflux, 4 h78

Functionalization of the Piperidine Ring

The 1-(4-aminobutyl)piperidin-4-amine subunit is synthesized through sequential alkylation and reduction:

Step 2: Synthesis of 1-(4-Aminobutyl)piperidin-4-amine

  • Starting Material : Ethyl 4-aminopiperidine-1-carboxylate is reduced with LiAlH₄ in anhydrous ether to yield 1-methylpiperidin-4-amine .

  • Alkylation :

    • The primary amine is alkylated with 1-bromo-4-aminobutane in the presence of K₂CO₃ to introduce the aminobutyl side chain.

    • Purification via column chromatography (SiO₂, CHCl₃/MeOH) isolates the tertiary amine.

Mechanistic Insight :
The alkylation proceeds via an SN2 mechanism , where the piperidine nitrogen acts as a nucleophile, displacing the bromide ion. Steric hindrance from the piperidine ring necessitates elevated temperatures (80–100°C) for efficient reaction.

Coupling of Benzimidazole and Piperidine Moieties

The final assembly involves a nucleophilic aromatic substitution (SNAr) reaction:

Step 3: Amination of Chlorobenzimidazole

  • Reaction Conditions :

    • 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole is heated with 1-(4-aminobutyl)piperidin-4-amine in a 1:2 molar ratio at 120°C for 72 h.

    • The reaction is monitored by TLC (SiO₂, CHCl₃/MeOH 9:1), showing complete consumption of the chlorobenzimidazole.

  • Product Isolation :

    • Crude product is purified via silica gel chromatography, eluting with CHCl₃/MeOH (98:2).

    • The free base is treated with HCl gas in ethanol to form the hydrochloride salt.

Optimization Notes :

  • Excess piperidine amine (2 eq) ensures complete displacement of the chloro group.

  • Prolonged heating (72 h) compensates for steric hindrance at the benzimidazole C2 position.

Analytical Characterization

Critical physicochemical properties of the final compound include:

PropertyValueMethodReference
Melting Point196–197°CDifferential Scanning Calorimetry
Boiling Point579.1 ± 60.0°C (Predicted)Computational Model
pKa10.58 ± 0.10Potentiometric Titration
Molecular FormulaC₂₃H₃₁ClFN₅HRMS

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.24 (d, J = 6.1 Hz, 6H), 3.06–3.12 (m, 2H), 6.97–7.01 (m, 2H), 7.55 (d, J = 8.8 Hz, 1H).

  • MS (EI) : m/z 431.98 [M+H⁺].

Challenges and Alternatives

Observed Side Reactions:

  • N-Demethylation : Tertiary amines (e.g., 1-methylpiperidine) may undergo demethylation under harsh conditions, leading to undesired byproducts.

  • Self-Coupling : Excess chlorobenzimidazole can react with the product, forming dimeric species.

Mitigation Strategies:

  • Use of anhydrous conditions minimizes hydrolysis of intermediates.

  • Stepwise stoichiometry (1:1 ratio of benzimidazole to amine) reduces dimer formation.

Industrial-Scale Considerations

For bulk synthesis, the following modifications are recommended:

  • Continuous Flow Reactors : Enhance heat transfer during SNAr reactions, reducing reaction time from 72 h to 12 h.

  • Crystallization-Based Purification : Replace column chromatography with pH-controlled crystallization to improve yield (85% vs. 65%) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorobenzyl group participates in nucleophilic aromatic substitution under controlled conditions. While the fluorine atom's strong electron-withdrawing effect deactivates the benzene ring, metal-catalyzed cross-coupling reactions are feasible:

Reaction TypeConditionsOutcomeReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°CSubstitution of fluorine with aryl/heteroaryl groups
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CIntroduction of secondary amines at the benzyl position

The piperidin-4-yl and aminobutyl moieties act as nucleophiles in alkylation and acylation reactions. For example:

  • Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces N-acylated derivatives .

  • Alkylation using alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts .

Reductive Amination and Condensation

The primary amine in the 4-aminobutyl chain undergoes reductive amination with ketones or aldehydes:

SubstrateConditionsProductYield
CyclopropanecarboxaldehydeNaBH(OAc)₃, CH₂Cl₂, 25°CTertiary amine derivative78%
IsobutyraldehydeNaBH₄, MeOH, 0–40°CBranched alkylamine analog82%

The benzimidazole NH participates in condensation reactions with carbonyl compounds (e.g., aldehydes) under acidic conditions, forming Schiff base intermediates .

Acid-Base and Salt Formation

The hydrochloride salt demonstrates pH-dependent solubility:

  • pKa : 10.58 ± 0.10 (predicted for the piperidine nitrogen) .

  • Solubility :

    • 50 mg/mL in DMSO at 25°C

    • <1 mg/mL in water (pH 7.4)

Conversion to other salts (e.g., dihydrobromide) occurs via treatment with HBr in ethanol, altering crystallinity and bioavailability .

Biological Target Interactions

The compound engages in non-covalent interactions critical for pharmacological activity:

TargetInteraction TypeBinding Affinity (IC₅₀)Reference
Serotonin 5-HT₃ ReceptorH-bonding (benzimidazole NH to Asp129)12 nM
Dopamine D4 Receptorπ-π stacking (fluorobenzyl with Phe332)8.3 nM
KSP Motor DomainIonic interaction (protonated piperidine with Glu295)0.47 μM

Degradation Pathways

Stability studies reveal three primary degradation routes:

  • Oxidative Dealkylation : CYP3A4-mediated oxidation of the aminobutyl chain forms a primary amine metabolite.

  • Hydrolysis : Acidic conditions (pH <3) cleave the benzimidazole-piperidine bond .

  • Photodegradation : UV exposure (λ=254 nm) induces defluorination, generating a benzyl radical intermediate .

Synthetic Optimization

Key modifications to enhance reactivity:

  • Piperidine N-Methylation : Increases metabolic stability by 3-fold .

  • Fluorobenzyl Replacement : Substitution with chlorobenzyl improves target selectivity but reduces solubility .

This multifaceted reactivity profile enables tailored derivatization for drug development while necessitating careful control of reaction conditions to avoid competing pathways .

Scientific Research Applications

Therapeutic Applications

  • Neurological Disorders :
    • The compound has been studied for its potential effects on GABA-A receptors, which are crucial for neurotransmission and are implicated in various neurological conditions. Research indicates that modifications to the benzimidazole structure can enhance its efficacy as a positive allosteric modulator, potentially leading to new treatments for anxiety and depression .
  • Anti-inflammatory Activity :
    • Similar compounds have demonstrated significant anti-inflammatory properties. For instance, derivatives of benzimidazole have shown effectiveness in inhibiting nitric oxide production and pro-inflammatory cytokines in macrophage models, suggesting that N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride may also exhibit such activity .
  • Cancer Research :
    • Compounds with structural similarities to this benzimidazole derivative have been explored for their anticancer properties. The fluorinated benzamides, which share features with this compound, have shown promising results in inhibiting cancer cell proliferation, indicating potential applications in oncology .

Biological Assays and Mechanisms of Action

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Studies have suggested that its mechanism of action may involve modulation of neurotransmitter systems, particularly through interaction with GABA-A receptors and other related pathways.

Interaction Studies

The compound's ability to modulate receptor activity can be assessed through various biological assays that evaluate its impact on signaling pathways involved in inflammation and neurotransmission. Such studies are essential for determining the specific therapeutic contexts where this compound might be beneficial.

Mechanism of Action

The mechanism of action of “N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride” would depend on its specific biological targets. Typically, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The presence of the fluorobenzyl group suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Functional Group Influence

Compound A : 1-(4-Fluorobenzyl)-N-(1-(4-methoxyphenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (AST)
  • Substituent : 4-Methoxyphenethyl on piperidine.
  • Key Features: Methoxy group provides electron-donating effects, enhancing aromatic interactions.
  • Synthesis : Purified via column chromatography (1–10% MeOH:DCM), indicating moderate polarity .
Compound B : 1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine
  • Substituent : Dual benzimidazole moieties with isopropoxy groups.
  • Key Features :
    • Isopropoxy groups enhance lipophilicity, favoring hydrophobic binding pockets.
    • Unexpected synthesis pathway involving N-demethylation and self-catalyzed diarylation highlights synthetic complexity .
Target Compound : N-(1-(4-Aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine Hydrochloride
  • Substituent: 4-Aminobutyl on piperidine.
  • Key Features :
    • Protonated amine at physiological pH improves solubility and ionic interactions with targets.
    • Flexible butyl chain may facilitate binding to deep receptor pockets.

Pharmacological and Physicochemical Properties

Property Compound A (AST) Compound B Target Compound
Solubility Moderate (methoxy reduces polarity) Low (isopropoxy increases logP) High (hydrochloride salt enhances)
Synthetic Complexity Standard SNAr amination High (unexpected diarylation) Moderate (alkylation/amination steps)
Biological Target Antimalarial (hemozoin inhibition) Anti-histamine candidate Likely GPCR or enzyme modulation
  • Compound A : Demonstrated antiplasmodium activity, suggesting utility in malaria treatment via hemozoin disruption .
  • Compound B : Designed as an anti-histamine but exhibited unexpected reactivity, underscoring challenges in selectivity .
  • Target Compound: The 4-aminobutyl group may confer improved target engagement in neurological or immune pathways due to charged interactions.

Biological Activity

N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride, often referred to as a benzimidazole derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, interactions with biological targets, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by several key features:

  • Molecular Formula : C23H31ClFN5
  • Molecular Weight : 432.0 g/mol
  • CAS Number : 2206567-48-6

This compound features a benzimidazole core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of a piperidine ring and a fluorobenzyl group contributes to its pharmacological properties.

Biological Activity Overview

This compound demonstrates a range of biological activities, particularly in the context of neurological disorders and receptor modulation. Key areas of activity include:

1. GABA-A Receptor Modulation

  • The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, specifically targeting the α1/γ2 interface, which is crucial for enhancing inhibitory neurotransmission in the brain. This modulation can potentially address various neurological dysfunctions, including anxiety and depression .

2. Antidepressant and Anxiolytic Effects

  • Structural similarities with other known pharmacological agents suggest potential antidepressant and anxiolytic effects. The ability to enhance GABAergic signaling may contribute to these therapeutic outcomes .

3. Metabolic Stability

  • Studies indicate that this compound exhibits improved metabolic stability compared to other similar compounds, reducing the risk of hepatotoxicity. This characteristic is essential for developing safe therapeutic agents .

The mechanism of action for this compound primarily involves its interaction with the GABA-A receptor. This interaction enhances the receptor's response to GABA, leading to increased chloride ion influx and resultant neuronal hyperpolarization.

Interaction Studies

Recent studies have utilized molecular docking techniques to elucidate how this compound interacts with the GABA-A receptor. The findings indicate that specific structural features are critical for binding affinity and selectivity towards the α1/γ2 interface .

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
1H-benzimidazol-2-aminesBenzimidazole coreAntidepressant, Antipsychotic
Piperidine derivativesPiperidine ringAnalgesic, Anxiolytic
Fluorinated benzamidesFluorine substituentAnticancer, Antimicrobial

The unique combination of structural elements in this compound may enhance its selectivity and efficacy compared to other compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: GABA-A Receptor Modulation

  • In vitro assays demonstrated that this compound significantly increased GABA-induced currents in neurons expressing the GABA-A receptor, indicating its role as a PAM .

Case Study 2: Metabolic Stability Assessment

  • A comparative study showed that after incubation with human liver microsomes (HLMs), this compound retained over 90% of its parent compound after 120 minutes, showcasing superior metabolic stability compared to traditional benzodiazepines .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and how are intermediates optimized for yield and purity?

Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?

Structural characterization relies on:

  • 1H/13C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm) and piperidinyl/aminobutyl signals (δ 2.5–3.5 ppm) .
  • Mass spectrometry (ESI/APCI) : Molecular ion peaks (e.g., [M+H]+ at m/z 452.2) confirm molecular weight .
  • Elemental analysis (CHN) : Matches theoretical values (±0.3% deviation) .

Q. What reaction conditions minimize unwanted byproducts (e.g., N-debenzylation or dimerization)?

  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) prevent thermal degradation .
  • Catalyst selection : Raney Ni avoids N-debenzoylation during hydrogenation .
  • Stoichiometric ratios : Excess amines (e.g., 2 equivalents of piperidinamine) suppress side reactions .

Advanced Research Questions

Q. How do competing reaction pathways lead to unexpected products (e.g., dimeric structures), and what mechanistic insights explain these outcomes?

During SNAr amination, intermediates like compound 3 may form quaternary salts with excess 2-chlorobenzimidazole derivatives. These salts decompose via methyl chloride elimination, yielding dimeric products (e.g., compound 4 ) . Kinetic studies suggest the desired amination step is rate-limiting, while subsequent dimerization is faster .

Proposed Mechanism :

  • Step 1: Formation of compound 3 via SNAr.
  • Step 2: Salt formation with excess 2-chlorobenzimidazole.
  • Step 3: CH3Cl elimination to yield dimer .

Q. What strategies are effective for resolving stereoisomers or regioisomers in benzimidazole-piperidine hybrids?

  • Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol gradients.
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of substituted benzimidazoles .
  • Dynamic NMR : Detects rotameric equilibria in piperidinyl-amine linkages .

Q. How is the compound’s biological activity evaluated in vitro, and what assays are most relevant for histamine receptor studies?

  • Receptor binding assays : Radioligand displacement (e.g., [3H]-mepyramine for H1R, [3H]-JNJ 7777120 for H4R) .
  • Functional assays : cAMP inhibition (H1R) or calcium flux (H4R) in transfected HEK293 cells .
  • Selectivity profiling : Cross-screening against adrenergic or serotonin receptors to assess off-target effects.

Example Activity Data :

TargetIC50 (nM)Selectivity Ratio (vs. H1R)
H1R12.31
H4R45036.6

Methodological Guidance

Q. How can reaction yields be improved when scaling up the synthesis?

  • Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., LiAlH4 reductions) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

  • Molecular dynamics simulations : Predict logP using Schrödinger’s QikProp or ACD/Labs.
  • Solubility modeling : Hansen solubility parameters (HSPiP software) guide solvent selection for formulations .

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